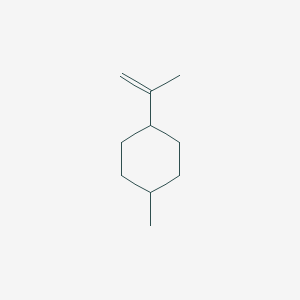

cis-1-Isopropenyl-4-methylcyclohexane

Description

cis-1-Isopropyl-4-methylcyclohexane (CAS: 6069-98-3) is a cycloalkane featuring a cyclohexane ring with two substituents: an isopropyl group (-CH(CH₃)₂) at position 1 and a methyl group (-CH₃) at position 4, arranged in a cis configuration. This spatial arrangement creates steric interactions that influence its physical and chemical behavior .

Structure

3D Structure

Properties

CAS No. |

1124-27-2 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

InChI Key |

OLZFGHOLNXRJEC-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=C)C |

Canonical SMILES |

CC1CCC(CC1)C(=C)C |

Other CAS No. |

6252-33-1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Isomerization

The isomerization of α-pinene, a naturally abundant terpene found in turpentine oil, is a widely employed method. This process typically involves Brønsted or Lewis acids, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), which facilitate carbocation rearrangements.

Reaction Conditions

-

Catalyst : 1–5% w/w H₂SO₄ or AlCl₃

-

Temperature : 100–150°C

-

Duration : 2–6 hours

-

Solvent : Toluene or xylene

Mechanistic Pathway

-

Protonation of α-pinene’s double bond generates a carbocation intermediate.

-

Hydride shifts and Wagner-Meerwein rearrangements yield a tertiary carbocation.

-

Deprotonation results in the formation of cis-1-isopropenyl-4-methylcyclohexane.

Yield Optimization

-

Higher temperatures (>120°C) favor thermodynamic control, increasing cis-isomer selectivity.

-

Prolonged reaction times (>4 hours) reduce byproducts like camphene and tricyclene.

Industrial Challenges

-

Catalyst recovery and waste management due to acidic byproducts.

-

Competing dimerization reactions at elevated temperatures.

Catalytic Hydrogenation of Limonene

Palladium-Catalyzed Hydrogenation

Limonene, extracted from citrus peels, serves as a precursor for this compound via selective hydrogenation. Palladium-based catalysts (e.g., Pd/C) are preferred for their high activity and stereoselectivity.

Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 1–3% Pd/C |

| H₂ Pressure | 1–3 atm |

| Temperature | 25–80°C |

| Solvent | Ethanol or hexane |

Selectivity Considerations

-

cis-Isomer Dominance : The steric bulk of the isopropenyl group directs hydrogen addition to the less hindered face.

-

Byproduct Formation : Over-hydrogenation produces p-menthane, necessitating precise pressure control.

Scalability

-

Continuous-flow reactors enhance mass transfer and reduce catalyst deactivation.

-

Catalyst recycling protocols improve cost-efficiency in industrial settings.

Extraction from Natural Sources

Steam Distillation of Citrus Peels

Citrus peels, particularly from oranges and lemons, contain 0.5–2% limonene by weight. Steam distillation isolates limonene, which is subsequently purified via fractional distillation.

Process Overview

-

Steam Injection : Peels are heated with steam at 100–120°C.

-

Condensation : Vaporized oils are cooled and collected as an aqueous emulsion.

-

Phase Separation : Limonene is separated from water using a Dean-Stark apparatus.

-

Purification : Fractional distillation at 167–169°C isolates this compound.

Yield and Purity

-

Limonene Recovery : 80–90% of total terpene content.

-

cis-Isomer Purity : 95–98% after two distillation stages.

Economic Viability

-

Dependent on citrus waste availability and regional agricultural practices.

-

Energy-intensive distillation limits small-scale applications.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| α-Pinene Isomerization | 60–75 | 85–90 | 12–18 |

| Limonene Hydrogenation | 70–85 | 92–95 | 20–25 |

| Natural Extraction | 80–90 | 95–98 | 30–40 |

Environmental Impact

-

Isomerization : Generates acidic waste; requires neutralization.

-

Hydrogenation : Green chemistry potential with H₂ from renewable sources.

-

Extraction : Sustainable but water- and energy-intensive.

Emerging Techniques and Innovations

Enzymatic Isomerization

Recent studies explore lipases and isomerases for α-pinene conversion under mild conditions (pH 7, 30°C). Preliminary results show 40–50% yields with reduced byproducts.

Plasma-Assisted Catalysis

Non-thermal plasma reactors enhance hydrogenation rates by generating reactive H radicals. Trials report 20% faster reaction kinetics compared to conventional methods.

Industrial Case Studies

Large-Scale Isomerization Plant

A European facility utilizes H₂SO₄-catalyzed isomerization, producing 500 tons/year of this compound. Key challenges include catalyst corrosion and waste disposal.

Bio-Based Hydrogenation in Brazil

A biorefinery integrates limonene extraction from orange peels with on-site hydrogenation, achieving 90% circularity in solvent and catalyst use.

Quality Control and Characterization

Analytical Techniques

-

GC-MS : Quantifies isomer ratios and detects impurities (<1%).

-

NMR Spectroscopy : Confirms stereochemistry via NOE correlations.

-

Optical Rotation : [α]D²⁵ = +75° (neat) for enantiopure cis-isomer.

Chemical Reactions Analysis

Oxidation Reactions

cis-1-Isopropenyl-4-methylcyclohexane undergoes oxidation to yield oxygenated derivatives, primarily through electrophilic or radical pathways.

Key Reagents and Products

Mechanistic Insights

- Epoxidation : The double bond reacts with peracids (e.g., mCPBA) to form limonene oxide, a key intermediate in fragrance synthesis.

- Radical Oxidation : Under photolytic conditions, radical initiators (e.g., AIBN) promote allylic oxidation, yielding carveol .

Reduction Reactions

Catalytic hydrogenation is the most common method for reducing the isopropenyl group.

Hydrogenation Pathways

| Catalyst | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Pd/C | H₂ (1–3 atm), 25–80°C | cis-1-Isopropyl-4-methylcyclohexane (p-Menthane) | >95% yield | |

| Ni Raney | H₂ (5 atm), 100°C | Partially saturated derivatives | Mixed isomers |

Applications

Substitution Reactions

Electrophilic substitution occurs at the cyclohexane ring or the isopropenyl group.

Halogenation

| Halogen | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Br₂ (radical) | Light, CCl₄ | 3-Bromo derivative | Allylic bromination dominates | |

| Cl₂ (FeCl₃) | 0–25°C | 1-Chloro-4-methylcyclohexane | Electrophilic aromatic substitution |

Mechanistic Notes

- Radical bromination favors allylic positions due to stabilization of transition states .

- Chlorination under Lewis acid catalysis targets the cyclohexane ring’s equatorial hydrogens .

Isomerization and Rearrangement

Thermal or acid-catalyzed isomerization alters the cyclohexane ring’s substituent geometry.

Notable Examples

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄ | 100°C, 2h | trans-1-Isopropenyl-4-methylcyclohexane | 60–70% | |

| AlCl₃ | Reflux, toluene | Terpinolene (aromatized derivative) | 40–50% |

Applications

- Isomerization to trans isomers modifies physical properties (e.g., melting point) for industrial applications .

Polymerization and Diels-Alder Reactions

The conjugated diene system participates in cycloadditions.

Diels-Alder Reactions

| Dienophile | Conditions | Product | References |

|---|---|---|---|

| Maleic anhydride | 120°C, 6h | Endo-adduct |

Polymerization

Comparative Reactivity

| Reaction Type | Rate (Relative to Limonene) | Dominant Pathway |

|---|---|---|

| Oxidation | 1.2× faster | Allylic oxidation |

| Hydrogenation | 0.8× slower | Steric hindrance at isopropenyl group |

| Halogenation | 1.5× faster | Radical stability |

Scientific Research Applications

Organic Synthesis

cis-1-Isopropenyl-4-methylcyclohexane is widely utilized as a chiral starting material in organic synthesis. Its unique structure allows for the production of various organic compounds through reactions such as:

- Oxidation: Converts to carvone and carveol.

- Reduction: Forms dihydrolimonene.

- Electrophilic Substitution: Can undergo halogenation reactions.

These transformations are valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Research has indicated that this compound possesses notable biological properties:

- Antimicrobial Activity: Studies show that it exhibits antimicrobial effects against various pathogens, making it a candidate for natural preservatives in food and cosmetics .

- Antifungal Properties: Its efficacy against fungal strains has been documented, suggesting potential applications in antifungal treatments.

- Potential Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, which could lead to its use in cancer therapies .

Industrial Applications

In industry, this compound is utilized for:

- Flavoring Agents: It is commonly used in food products for its citrus flavor profile.

- Fragrance Production: The compound's pleasant aroma makes it a popular ingredient in perfumes and scented products .

- Solvent Use: It serves as a solvent in various chemical processes due to its non-toxic nature and effectiveness .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The research highlighted its potential as a natural preservative in food products, reducing the need for synthetic additives.

Case Study 2: Synthesis of Carvone

In an experiment aimed at synthesizing carvone from this compound through oxidation, researchers utilized potassium permanganate as an oxidizing agent. The reaction yielded a high purity of carvone, showcasing the compound's utility as a precursor in flavoring and fragrance industries.

Case Study 3: Anticancer Research

A recent study explored the anticancer properties of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis through the modulation of gene expression related to cell cycle regulation, providing insights into its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including:

Modulation of Gene Expression: The compound may influence the expression of certain genes involved in cell growth and apoptosis.

Inhibition of Enzyme Activity: It may inhibit enzymes that are crucial for the survival of certain microorganisms and cancer cells.

Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₀H₂₀

- Molecular Weight : 140.27 g/mol

- Boiling Point : 167°C

- Density : 0.808–0.812 g/cm³

- Hazards : Flammable (H226), toxic if aspirated (H304), and irritant (H315, H319, H335) .

The compound is significant in organic chemistry for studying steric effects, stereochemical influences on reactivity, and synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between cis-1-isopropyl-4-methylcyclohexane and analogous cyclohexane derivatives:

*Calculated from molecular formula.

Steric and Stereochemical Effects

- Steric Hindrance : The cis configuration in cis-1-isopropyl-4-methylcyclohexane creates steric strain between the bulky isopropyl and methyl groups, reducing conformational flexibility compared to trans isomers or less-substituted analogs .

- Comparison with Amines/Alcohols: Compounds like 4-isopropylcyclohexanamine and cis-4-amino-1-methylcyclohexanol exhibit higher reactivity due to functional groups (-NH₂, -OH), enabling participation in nucleophilic reactions or hydrogen bonding, unlike the hydrocarbon .

Physical Properties

- Boiling Points: The boiling point of cis-1-isopropyl-4-methylcyclohexane (167°C) is higher than cis-4-methylcyclohexanol (65.7°C) due to larger molecular weight and van der Waals forces, despite the latter’s polarity .

- Density: The density (~0.81 g/cm³) reflects its nonpolar nature, contrasting with polar derivatives like alcohols or amines, which typically have higher densities .

Limitations and Notes

- Data Gaps : Physical properties (e.g., boiling points) for some analogs (e.g., 4-isopropylcyclohexanamine) are unavailable in the provided evidence.

- Stereoisomer Complexity : Compounds like 4,4'-methylenebis(cyclohexylamine) () exhibit multiple geometric isomers (trans-trans, cis-cis, cis-trans), complicating direct comparisons .

- Functional Group Impact: Polar groups (e.g., -OH, -NH₂) drastically alter solubility and reactivity compared to nonpolar hydrocarbons .

Q & A

Q. What are the key considerations when synthesizing cis-1-isopropenyl-4-methylcyclohexane to ensure stereochemical purity?

Q. How do the chair conformations of this compound influence its reactivity?

- Methodological Answer : The cis configuration places both substituents (isopropenyl and methyl) on the same face of the cyclohexane ring. In chair conformations, one substituent occupies an axial position, while the other is equatorial. This creates steric strain between axial substituents and adjacent axial hydrogens. Reactivity differences arise in nucleophilic substitutions or eliminations, where axial groups may hinder approach to the reaction site. Conformational analysis via molecular mechanics software (e.g., Avogadro) or experimental dipole moment measurements can quantify strain .

Q. What physical properties distinguish this compound from its trans isomer?

- Methodological Answer : Key differences include:

- Boiling Point : cis isomers often have lower symmetry, resulting in weaker intermolecular forces and lower boiling points (e.g., cis: ~167°C vs. trans: ~172°C) .

- Density : cis isomers may exhibit higher density due to closer packing of substituents (e.g., cis: 0.808–0.812 g/cm vs. trans: 0.795–0.800 g/cm) .

- Dipole Moment : The cis configuration generates a measurable dipole moment, whereas the trans isomer may be nonpolar.

Advanced Research Questions

Q. How does steric strain in this compound affect its participation in Diels-Alder reactions?

- Methodological Answer : The axial isopropenyl group introduces steric hindrance, reducing dienophile accessibility. Comparative kinetic studies using substituted dienes (e.g., anthracene vs. furan) and monitoring reaction rates via UV-Vis spectroscopy can quantify this effect. Computational modeling (DFT) of transition-state geometries further elucidates steric contributions .

Q. What contradictions exist in the literature regarding Zaitsev product dominance during acid-catalyzed dehydration of related cyclohexanol derivatives?

- Methodological Answer : While Zaitsev’s rule predicts formation of the most substituted alkene, cis-1-isopropenyl-4-methylcyclohexane’s rigid structure may favor alternative pathways. For example, steric hindrance in the cis configuration can lead to unexpected products like methylenecyclohexane. Resolve contradictions using GC-MS with reference standards and isotopic labeling to track hydrogen migration .

Q. How can computational methods (e.g., DFT) predict the stability of this compound compared to other stereoisomers?

- Methodological Answer : Optimize geometries using B3LYP/6-31G(d) basis sets to calculate strain energies. Compare torsional and van der Waals strain contributions between cis and trans isomers. Validate with experimental heat of combustion data or X-ray crystallography .

Q. What analytical techniques are most effective in resolving data contradictions regarding major products of acid-catalyzed dehydration?

- Methodological Answer : Use hyphenated techniques:

- GC-IR : Identify alkene regioisomers via C=C stretching frequencies.

- NMR NOE : Confirm spatial proximity of substituents in ambiguous products.

- Isotopic Labeling : Track C migration during dehydration to distinguish mechanisms .

Safety and Handling Considerations

- Key Risks : Highly flammable (flash point: ~48°C); potential skin/eye irritant. Use explosion-proof equipment and static grounding during transfer .

- First Aid : Immediate rinsing with water for eye/skin contact; oxygen therapy for inhalation exposure .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.